N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
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Overview
Description
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is a synthetic organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of an ethyl group, a methoxy group, and a carboxamide group attached to a bipiperidine scaffold
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of various pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .
Mode of Action
It’s worth noting that the compound’s structure suggests potential interactions with its targets that could lead to changes in cellular function .
Result of Action
Related compounds have shown a wide range of biological activities, including cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
N-alkylation: The initial step involves the N-alkylation of 4-methoxy-[1,4’-bipiperidine] with ethyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The resulting N-ethyl-4-methoxy-[1,4’-bipiperidine] is then subjected to carboxylation using phosgene or a similar reagent to introduce the carboxamide group.
Industrial Production Methods
Industrial production of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted bipiperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can be compared with other similar compounds to highlight its uniqueness:
4-methoxy-[1,4’-bipiperidine]-1’-carboxamide: Lacks the ethyl group, which may affect its pharmacological properties.
N-ethyl-4-hydroxy-[1,4’-bipiperidine]-1’-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-ethyl-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-3-15-14(18)17-8-4-12(5-9-17)16-10-6-13(19-2)7-11-16/h12-13H,3-11H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMARLXRVQQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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